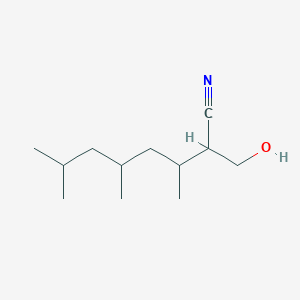

2-Hydroxymethyl-3,5,7-trimethyloctanenitrile

Katalognummer B8309966

Molekulargewicht: 197.32 g/mol

InChI-Schlüssel: ZQMHGPRPHPIFBK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08349790B2

Procedure details

A 250 ml three-neck round-bottom flask which is dry and is purged with nitrogen is charged in succession with 19.7 g of the cyano alcohol (VII) (0.1 mol), 150 ml of anhydrous methylene chloride, and then 18.26 g (0.11 mol) of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The solution is cooled to 0° C. and then 22.05 g (0.105 mol) of trifluoroacetic anhydride are added dropwise, without 5° C. being exceeded in the mass. The resulting solution is stirred at ambient temperature for 16 hours and then hydrolyzed, dried, and concentrated. The residue is distilled under vacuum (6 torr) to give 16 g of unsaturated nitrile (VIII), which distills at 105-108° C. The yield is 89%.

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][CH:3]([CH:6]([CH3:14])[CH2:7][CH:8]([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11])[C:4]#[N:5].N12CCCN=C1CCCCC2.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[CH2:2]=[C:3]([CH:6]([CH3:14])[CH2:7][CH:8]([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11])[C:4]#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.7 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C#N)C(CC(CC(C)C)C)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

18.26 g

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

22.05 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution is stirred at ambient temperature for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 ml three-neck round-bottom flask which is dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is distilled under vacuum (6 torr)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C(C#N)C(CC(CC(C)C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |